molecular formula C19H20FN3O2S2 B14919454 2-({[(3-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-({[(3-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B14919454
M. Wt: 405.5 g/mol
InChI Key: FGHDXDMMUPIUMU-UHFFFAOYSA-N
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Description

2-({[(3-Fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound with a molecular formula of C18H19FN2O2S. This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(3-Fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multiple steps. One common method includes the reaction of 3-fluorobenzoyl chloride with thiourea to form the intermediate 3-fluorobenzoylthiourea. This intermediate is then cyclized with cyclooctanone under acidic conditions to yield the target compound .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-({[(3-Fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

2-({[(3-Fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-({[(3-Fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .
  • Ethyl 2-{[(4-fluorobenzoyl)carbamothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate .

Uniqueness

What sets 2-({[(3-Fluorobenzoyl)amino]carbothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide apart is its unique structural features, such as the hexahydrocycloocta[b]thiophene core and the presence of both fluorobenzoyl and carbothioyl groups. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C19H20FN3O2S2

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(3-fluorobenzoyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

InChI

InChI=1S/C19H20FN3O2S2/c20-12-7-5-6-11(10-12)17(25)22-19(26)23-18-15(16(21)24)13-8-3-1-2-4-9-14(13)27-18/h5-7,10H,1-4,8-9H2,(H2,21,24)(H2,22,23,25,26)

InChI Key

FGHDXDMMUPIUMU-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CC(=CC=C3)F)C(=O)N

Origin of Product

United States

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